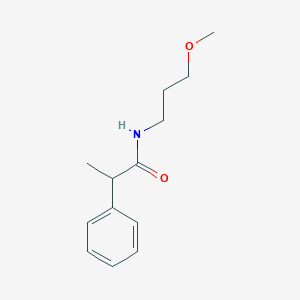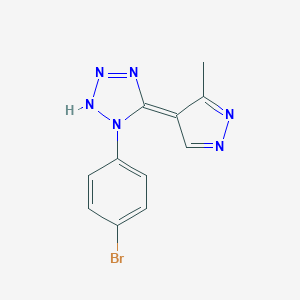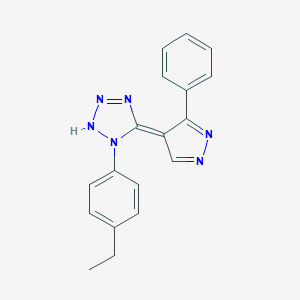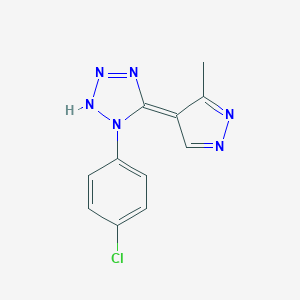
N-(3-methoxypropyl)-2-phenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methoxypropyl)-2-phenylpropanamide is a chemical compound that belongs to the class of amides. It is also known as N-isobutylcinnamamide or IBA. The compound has been widely used in scientific research for its unique properties and potential applications.
Applications De Recherche Scientifique
N-(3-methoxypropyl)-2-phenylpropanamide has been widely used in scientific research for its potential applications in various fields such as neuroscience, pharmacology, and biotechnology. The compound has been shown to have anxiolytic and anticonvulsant effects in animal models. It has also been used in the development of novel drugs for the treatment of anxiety disorders and epilepsy.
Mécanisme D'action
The mechanism of action of N-(3-methoxypropyl)-2-phenylpropanamide is not fully understood. However, it has been suggested that the compound may act as a positive allosteric modulator of the GABA-A receptor, which is the main inhibitory neurotransmitter in the brain. This results in an increase in the activity of the GABA-A receptor, leading to the anxiolytic and anticonvulsant effects observed in animal models.
Biochemical and Physiological Effects:
N-(3-methoxypropyl)-2-phenylpropanamide has been shown to have several biochemical and physiological effects in animal models. It has been shown to increase the levels of GABA in the brain, which is the main inhibitory neurotransmitter. It has also been shown to decrease the levels of glutamate, which is the main excitatory neurotransmitter. These effects contribute to the anxiolytic and anticonvulsant properties of the compound.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(3-methoxypropyl)-2-phenylpropanamide in lab experiments is its unique properties and potential applications. The compound has been shown to have anxiolytic and anticonvulsant effects, which make it a potential candidate for the development of novel drugs for the treatment of anxiety disorders and epilepsy. However, one of the limitations of using the compound in lab experiments is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for the research on N-(3-methoxypropyl)-2-phenylpropanamide. One of the directions is the development of novel drugs based on the compound for the treatment of anxiety disorders and epilepsy. Another direction is the investigation of the compound's potential applications in other fields such as biotechnology and materials science. Additionally, the mechanism of action of the compound needs to be further elucidated to fully understand its potential applications and limitations.
Méthodes De Synthèse
The synthesis of N-(3-methoxypropyl)-2-phenylpropanamide can be achieved through the reaction of cinnamic acid with isobutylamine in the presence of a catalyst such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction yields N-(3-methoxypropyl)-2-phenylpropanamide as a white crystalline solid with a melting point of 85-87°C.
Propriétés
Nom du produit |
N-(3-methoxypropyl)-2-phenylpropanamide |
|---|---|
Formule moléculaire |
C13H19NO2 |
Poids moléculaire |
221.29 g/mol |
Nom IUPAC |
N-(3-methoxypropyl)-2-phenylpropanamide |
InChI |
InChI=1S/C13H19NO2/c1-11(12-7-4-3-5-8-12)13(15)14-9-6-10-16-2/h3-5,7-8,11H,6,9-10H2,1-2H3,(H,14,15) |
Clé InChI |
QMNLELFXTMPOIB-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)C(=O)NCCCOC |
SMILES canonique |
CC(C1=CC=CC=C1)C(=O)NCCCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![5-[1-(4-Methylphenyl)tetrazol-5-yl]-2,4-diphenylpyrimidine](/img/structure/B258180.png)
![5-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]-4-phenyl-2-pyrimidinylamine](/img/structure/B258182.png)
![(5Z)-1-(4-fluorophenyl)-5-[3-(trifluoromethyl)pyrazol-4-ylidene]-2H-tetrazole](/img/structure/B258183.png)

![5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-phenyl-2-pyrimidinylamine](/img/structure/B258189.png)
![(5Z)-5-[3-(4-chlorophenyl)pyrazol-4-ylidene]-1-phenyl-2H-tetrazole](/img/structure/B258190.png)
![5-[5-(4-chlorophenyl)-4-isoxazolyl]-1-phenyl-1H-tetraazole](/img/structure/B258191.png)
